molecular formula C14H17N3O B6583506 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide CAS No. 1286717-77-8

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide

Cat. No.: B6583506
CAS No.: 1286717-77-8
M. Wt: 243.30 g/mol
InChI Key: LZHSUVDQKQBVEI-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide is a benzamide derivative featuring a 2-methyl-substituted benzene ring and an ethyl-linked 2-methylimidazole moiety. The methyl groups enhance lipophilicity, while the imidazole ring contributes to hydrogen bonding and metal coordination capabilities. Such structural attributes make it a candidate for therapeutic applications, particularly in antimicrobial and anticancer contexts, as seen in related compounds .

Properties

IUPAC Name

2-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11-5-3-4-6-13(11)14(18)16-8-10-17-9-7-15-12(17)2/h3-7,9H,8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHSUVDQKQBVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide typically involves the reaction of 2-methylimidazole with 2-bromoethylbenzamide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This compound can also interact with cellular receptors, leading to various biological effects such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Moieties

Compound W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) shares a benzamide backbone but replaces the imidazole-ethyl group with a benzimidazole-thioacetamido chain. However, the target compound’s methylimidazole-ethyl side chain offers greater conformational flexibility, which may improve target binding .

Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (e.g., compounds 9a–9e) incorporate multiple heterocycles (benzimidazole, triazole, thiazole) linked via phenoxymethyl groups. These compounds exhibit broader-spectrum antimicrobial activity compared to the target molecule, likely due to synergistic interactions between the heterocycles.

Substituent Effects on Bioactivity

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : The dimethoxyphenethyl group in Rip-B enhances π-π stacking with aromatic residues in enzyme active sites, contributing to its anticancer activity. In contrast, the target compound’s 2-methylimidazole group may favor interactions with histidine-rich domains, as seen in metalloenzyme inhibition .
  • N-[2-(1H-indol-3-yl)ethyl]benzamide : Replacing imidazole with indole in this analogue reduces metal-binding capacity but introduces hydrophobic interactions via the indole ring. This modification shifts activity from antimicrobial (target compound) to antiparasitic (e.g., Plasmodium inhibition) .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Key Reference
Target Compound Benzamide 2-methylbenzene, 2-methylimidazole-ethyl Antimicrobial, anticancer (predicted)
W1 Benzamide Benzimidazole-thioacetamido, dinitrophenyl Antimicrobial
Rip-B Benzamide 3,4-dimethoxyphenethyl Anticancer
N-[2-(1H-indol-3-yl)ethyl]benzamide Benzamide Indole-ethyl Antiparasitic (Plasmodium)
9c (Phenoxymethylbenzoimidazole hybrid) Benzoimidazole-triazole 4-bromophenyl-thiazole Broad-spectrum antimicrobial

Research Findings and Trends

  • Activity Trends: Imidazole-containing compounds (target molecule, W1) show pronounced antimicrobial activity, while indole or methoxy-substituted analogues (Rip-B, indole derivatives) target eukaryotic systems (e.g., cancer, parasites) .
  • Structural Insights : The 2-methylimidazole-ethyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, a feature absent in bulkier hybrids (e.g., 9a–9e) .
  • Synthetic Feasibility : The target compound’s synthesis is more straightforward than multi-heterocyclic hybrids, which require complex coupling steps and purification .

Biological Activity

2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide is an imidazole derivative that has garnered attention for its diverse biological activities. This compound interacts primarily with the H2 receptor, influencing various physiological processes, particularly in the gastrointestinal system. This article aims to explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H17N3O
  • CAS Number : 1286717-77-8

The imidazole ring contributes to its biological activity, allowing it to participate in various biochemical interactions.

Target Receptor

The primary target of this compound is the H2 receptor , which plays a crucial role in regulating gastric acid secretion.

Mode of Action

The compound acts as a competitive antagonist at the H2 receptor site. By inhibiting this receptor, it effectively reduces gastric acid production, which can be beneficial in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Solubility : Highly soluble in water and polar solvents.
  • Absorption : Rapidly absorbed following oral administration.
  • Metabolism : Primarily metabolized in the liver, with metabolites excreted via urine .

Antimicrobial Properties

Research indicates that imidazole derivatives possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In addition to its role as an H2 receptor antagonist, this compound has been investigated for its anti-inflammatory properties. This could be linked to its ability to modulate immune responses through interaction with specific receptors involved in inflammation processes .

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit anticancer activities by inducing apoptosis in cancer cells. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related imidazole derivatives:

StudyFindings
Fiscor et al. (1978)Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL .
IPCS (1995)Reported low acute toxicity in animal models, indicating a favorable safety profile for further development .
Recent MDPI ReviewDiscussed the potential of pyrrole and imidazole derivatives as lead compounds for developing new antibacterial agents .

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